3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone
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Overview
Description
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is an organic compound that features a cyclohexenone core substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone typically involves the reaction of 2-aminophenylamine with 5,5-dimethylcyclohex-2-enone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanone derivatives.
Scientific Research Applications
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the aminophenyl group but lacks the cyclohexenone core.
5,5-Dimethylcyclohex-2-enone: Contains the cyclohexenone core but lacks the aminophenyl substitution.
Benzoxazole Derivatives: Similar in structure due to the presence of an aromatic ring and nitrogen-containing functional groups.
Uniqueness
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is unique due to the combination of the aminophenyl group and the cyclohexenone core, which imparts distinct chemical and biological properties not found in the individual components or other similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJRPDGAPQDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965876 |
Source
|
Record name | 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5155-99-7 |
Source
|
Record name | 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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